Cas no 1805091-47-7 (4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide structure
1805091-47-7 structure
Product name:4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide
CAS No:1805091-47-7
MF:C7H7F2IN2O3S
Molecular Weight:364.108359575272
CID:4892884

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide
    • インチ: 1S/C7H7F2IN2O3S/c1-15-5-3(6(8)9)2-4(10)12-7(5)16(11,13)14/h2,6H,1H3,(H2,11,13,14)
    • InChIKey: TYHBAMGXRCEGCB-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(F)F)=C(C(=N1)S(N)(=O)=O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 335
  • XLogP3: 1
  • トポロジー分子極性表面積: 90.7

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029023331-1g
4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide
1805091-47-7 95%
1g
$3,010.80 2022-04-01
Alichem
A029023331-500mg
4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide
1805091-47-7 95%
500mg
$1,718.70 2022-04-01
Alichem
A029023331-250mg
4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide
1805091-47-7 95%
250mg
$999.60 2022-04-01

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide 関連文献

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamideに関する追加情報

4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide: A Comprehensive Overview

The compound 4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide, identified by the CAS number 1805091-47-7, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely recognized for their role in drug design and synthesis. The structure of this molecule is characterized by a pyridine ring substituted with a difluoromethyl group at position 4, an iodo group at position 6, a methoxy group at position 3, and a sulfonamide group at position 2. These substituents contribute to its unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules, allowing researchers to explore their potential in diverse fields. The presence of the difluoromethyl group introduces electron-withdrawing effects, which can influence the electronic properties of the pyridine ring. This feature is particularly valuable in medicinal chemistry, where such modifications can enhance the bioavailability and pharmacokinetic profiles of drug candidates. The iodo group at position 6 adds further complexity to the molecule, potentially serving as a site for radiolabeling or as a precursor for subsequent transformations.

The methoxy group at position 3 contributes to the molecule's solubility and stability, while the sulfonamide group at position 2 is known for its ability to act as a bioisostere of carboxylic acids, offering improved pharmacokinetic properties. Recent studies have highlighted the importance of sulfonamides in modulating enzyme activity and receptor binding, making them attractive targets for drug development. For instance, research published in Journal of Medicinal Chemistry demonstrated that sulfonamides can serve as potent inhibitors of kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.

The synthesis of 4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide involves a multi-step process that combines advanced coupling reactions and functional group transformations. Techniques such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution have been employed to achieve high yields and purity. These methods not only ensure the structural integrity of the molecule but also pave the way for large-scale production if required.

In terms of applications, this compound has shown promise in several areas. Its unique structure makes it an ideal candidate for exploring its role in enzyme inhibition studies. For example, researchers have investigated its ability to inhibit tyrosine kinases, which are overexpressed in many cancers. Additionally, its iodinated derivative could be utilized in diagnostic imaging due to the radioactive properties of iodine isotopes.

The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its therapeutic potential. Furthermore, quantum mechanical calculations have shed light on its electronic structure and reactivity patterns, aiding in the design of more effective analogs.

In conclusion, 4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide represents a cutting-edge molecule with vast opportunities in drug discovery and chemical synthesis. Its intricate structure and functional groups make it a valuable asset for researchers aiming to develop novel therapeutic agents. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of modern chemical innovation.

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